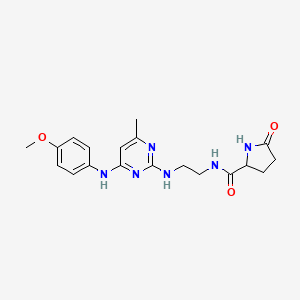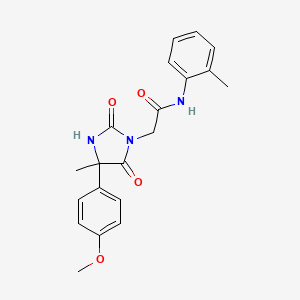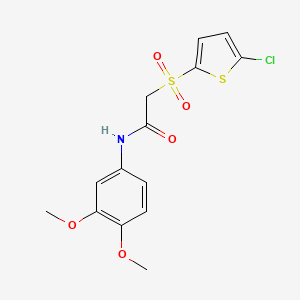![molecular formula C19H20N2O4S B2738373 1-(2-methoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 878427-91-9](/img/structure/B2738373.png)
1-(2-methoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C19H20N2O4S and its molecular weight is 372.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electrochemical and Surface Studies
The novel imidazole derivatives, including structures related to the specified chemical, have been investigated for their corrosion inhibition performance on steel in corrosive environments. These studies demonstrate the potential of such compounds in protecting metals from corrosion, highlighting their application in materials science and engineering. The research by Singh et al. (2017) showed that specific imidazole derivatives exhibit high inhibition efficiency, supported by electrochemical measurements, surface analysis, and quantum chemical calculations (Singh et al., 2017).
Synthesis and Molecular Structures
Research on the synthesis and structural analysis of related imidazole derivatives has contributed to the understanding of their chemical behavior and potential applications. Studies include the synthesis of multifunctional mononuclear complexes showing slow magnetic relaxation and photochromic behavior (Cao et al., 2015), and the synthesis and characterization of complexes with potential applications in material science and molecular electronics (López-Garzón et al., 1997).
Computational and Theoretical Studies
Computational and theoretical studies have played a significant role in understanding the properties and applications of imidazole derivatives. This includes density functional theory (DFT) calculations to explore the electronic and structural properties of novel tetra substituted imidazoles, providing insights into their potential use in OLED devices and non-linear optical (NLO) applications (Ahmad et al., 2018).
Pharmacological Applications
While the query specifically excluded drug use and dosage information, it's worth noting that related structures of imidazole derivatives have been explored for their pharmacological potential. This includes the study of their binding profile and central nervous system (CNS) penetrability, indicating the broad applicability of these compounds in medical research (Rosen et al., 1990).
Materials Science and Engineering
The synthesis and investigation of imidazole derivatives have also found relevance in materials science, particularly in the development of new materials with specific optical properties. Studies have shown the potential of these compounds in creating materials with large Stokes' shifts and high quantum yields, suitable for applications in light-emitting devices (Volpi et al., 2017).
Eigenschaften
IUPAC Name |
3-(2-methoxyphenyl)-1-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-13-7-9-14(10-8-13)20-16-11-26(23,24)12-17(16)21(19(20)22)15-5-3-4-6-18(15)25-2/h3-10,16-17H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVYSQAOXNGMEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(isopropylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2738290.png)




![5-(4-Fluorophenyl)-2-methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B2738300.png)

![6-Methylidene-5H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-carboxylic acid](/img/structure/B2738302.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2738303.png)

![methyl 4-((4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2738308.png)


